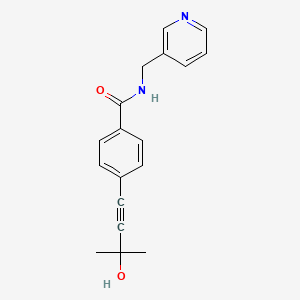![molecular formula C16H13Cl4NO2 B5226774 3-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B5226774.png)
3-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide, also known as TCDD, is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. TCDD is a highly toxic compound that has been linked to a range of health effects, including cancer, reproductive toxicity, and immune system dysfunction. Despite its toxicity, TCDD has been used in a variety of laboratory experiments due to its ability to selectively bind to the aryl hydrocarbon receptor (AhR), a transcription factor that plays a key role in the regulation of gene expression.
作用机制
The mechanism of action of 3-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide involves its binding to the aryl hydrocarbon receptor (AhR), a transcription factor that plays a key role in the regulation of gene expression. Upon binding to the AhR, this compound induces a conformational change in the receptor that allows it to translocate to the nucleus, where it can bind to specific DNA sequences and regulate gene expression. This can lead to changes in cellular function, including alterations in metabolism, growth, and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including alterations in gene expression, metabolism, and cellular signaling. These effects can have a range of consequences for cellular function, including changes in growth, differentiation, and apoptosis. This compound has also been linked to a range of health effects, including cancer, reproductive toxicity, and immune system dysfunction.
实验室实验的优点和局限性
One of the primary advantages of using 3-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide in laboratory experiments is its ability to selectively bind to the aryl hydrocarbon receptor (AhR), allowing researchers to study the effects of AhR activation on cellular function. However, this compound is also highly toxic and can have a range of adverse health effects, making it difficult to work with in laboratory settings. Additionally, the use of this compound in laboratory experiments requires careful handling and disposal procedures to prevent exposure to researchers and the environment.
未来方向
There are a number of future directions for research on 3-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide and its effects on cellular function. One area of interest is the role of this compound in the regulation of gene expression and its effects on cellular signaling pathways. Another area of interest is the development of new compounds that can selectively target the AhR without the toxic effects of this compound. Finally, there is a need for further research on the health effects of this compound and its potential role in the development of cancer, reproductive toxicity, and immune system dysfunction.
合成方法
The synthesis of 3-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide involves the reaction of 2,4,5-trichlorophenol with 2-chlorophenol in the presence of potassium hydroxide and a palladium catalyst. The resulting product is then reacted with 3-methylbenzoyl chloride to yield this compound.
科学研究应用
3-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide has been used in a variety of scientific research applications, including studies of gene expression, developmental biology, and toxicology. One of the primary applications of this compound has been in the study of the aryl hydrocarbon receptor (AhR), a transcription factor that plays a key role in the regulation of gene expression. This compound has been shown to selectively bind to the AhR, leading to changes in gene expression that can have a range of effects on cellular function.
属性
IUPAC Name |
3-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl4NO2/c1-10-5-4-6-11(9-10)14(22)21-15(16(18,19)20)23-13-8-3-2-7-12(13)17/h2-9,15H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEWRTXSWMATQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-benzyl-N-[2-hydroxy-2-(4-methylphenyl)-2-phenylethyl]benzamide](/img/structure/B5226706.png)

![3-({[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5226714.png)
![1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(2-methoxyethyl)piperazine](/img/structure/B5226734.png)
![methyl 4-(3-{[(ethylamino)(phenylimino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5226739.png)
![1-[4-(3-isoxazolylmethoxy)phenyl]-1H-tetrazole](/img/structure/B5226753.png)
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}-3-pyrrolidinol](/img/structure/B5226763.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3-methylphenyl)amino]-2-propanol](/img/structure/B5226768.png)


![3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-indole](/img/structure/B5226794.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(methylthio)nicotinamide](/img/structure/B5226796.png)
![methyl N-{[2-(dimethylamino)-2,3-dihydro-1H-inden-2-yl]carbonyl}-L-phenylalaninate](/img/structure/B5226797.png)
![1-[4-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B5226802.png)
